molecular formula C19H15N3 B385967 2-Methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine

2-Methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No. B385967
M. Wt: 285.3g/mol
InChI Key: ZLFMVTBYEJFZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine is a member of pyrimidines.

Scientific Research Applications

  • Synthetic Methods : Zhang et al. (2011) developed direct synthetic methods for 6,7-diphenylpyrazolo[1,5-a]pyrimidine derivatives. They achieved this through cyclocondensation of isoflavones with 3-aminopyrazole, using sodium methoxide as an alkali promoter, resulting in moderate to good yields (Zhang et al., 2011).

  • Antibacterial Activities : Atta et al. (2011) discussed the formation of pyrazolo[1,5-c]pyrimidines and their derivatives, which showed slight to moderate antibacterial activity against various microorganisms including Bacillus subtilis and Escherichia coli (Atta et al., 2011).

  • Pharmacological Properties : Vettori et al. (1981) prepared 2-phenylpyrazolo[1,5-a]pyrimidines and studied their antipyretic, hypothermizing, and anti-inflammatory properties. These compounds served as reference compounds in a Q.S.A.R. study (Vettori et al., 1981).

  • Chemical Reactions and Derivatives : Shawali et al. (2008) prepared pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines via oxidative cyclization and also achieved Dimroth rearrangement to yield pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (Shawali et al., 2008).

  • Receptor Tyrosine Kinase Inhibitors : Frey et al. (2008) discovered 7-aminopyrazolo[1,5- a]pyrimidine urea receptor tyrosine kinase inhibitors, which were potent inhibitors of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases (Frey et al., 2008).

  • Corrosion Inhibition : Mahgoub et al. (2010) found that heterocyclic compounds like 2,5-diphenylpyrazolo[1,5-c]pyrimidine derivatives acted as inhibitors against uniform corrosion of carbon steel in cooling water systems (Mahgoub et al., 2010).

  • Crystal Structure Analysis : Portilla et al. (2006) studied the crystal structure of certain pyrazolo[1,5-a]pyrimidine derivatives, revealing hydrogen-bonded chain and framework structures (Portilla et al., 2006).

  • Anti-inflammatory and Antimicrobial Agents : Aggarwal et al. (2014) synthesized 7-trifluoromethylpyrazolo[1,5-a]pyrimidines and evaluated them for anti-inflammatory and antimicrobial activities. Some compounds showed promising results against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).

  • Functional Fluorophores : Castillo et al. (2018) provided a one-pot route for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which were used as intermediates for the preparation of functional fluorophores. These compounds exhibited large Stokes shifts and strong fluorescence intensity (Castillo et al., 2018).

properties

Product Name

2-Methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C19H15N3

Molecular Weight

285.3g/mol

IUPAC Name

2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H15N3/c1-14-18(16-10-6-3-7-11-16)19-20-13-12-17(22(19)21-14)15-8-4-2-5-9-15/h2-13H,1H3

InChI Key

ZLFMVTBYEJFZAI-UHFFFAOYSA-N

SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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